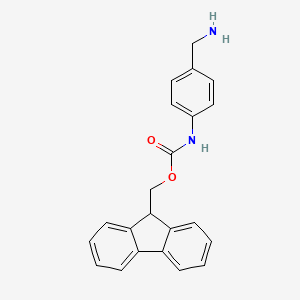

(9H-Fluoren-9-yl)methyl (4-(aminomethyl)phenyl)carbamate

Description

(9H-Fluoren-9-yl)methyl (4-(aminomethyl)phenyl)carbamate (CAS: 205688-13-7) is a fluorenylmethyloxycarbonyl (Fmoc)-protected amine derivative widely used in peptide synthesis and organic chemistry. The Fmoc group serves as a temporary protecting group for primary amines, enabling selective deprotection under mild basic conditions (e.g., piperidine). The compound features a para-aminomethylphenyl moiety linked to the Fmoc group via a carbamate bond, making it a versatile intermediate for constructing complex molecules. Its molecular formula is C₂₂H₂₀N₂O₂, with a molecular weight of 344.41 g/mol . The hydrochloride salt form (CAS: 1139884-47-1) enhances solubility in polar solvents, facilitating its use in solid-phase synthesis .

Structure

3D Structure

Properties

IUPAC Name |

9H-fluoren-9-ylmethyl N-[4-(aminomethyl)phenyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2O2/c23-13-15-9-11-16(12-10-15)24-22(25)26-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21H,13-14,23H2,(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMNFMWNJXDGPGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=CC=C(C=C4)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (9H-Fluoren-9-yl)methyl (4-(aminomethyl)phenyl)carbamate typically involves the reaction of 1,4-phenylenediamine with (9H-Fluoren-9-yl)methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like acetonitrile at room temperature. The progress of the reaction can be monitored using thin-layer chromatography (TLC) .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

Fmoc Deprotection Under Basic Conditions

The Fmoc group is cleaved via β-elimination in the presence of secondary amines (e.g., piperidine) or non-nucleophilic bases (e.g., DBU). This reaction is critical in solid-phase peptide synthesis (SPPS) for temporary amino group protection .

Reaction Conditions

| Reagent | Concentration | Solvent | Time (min) | Efficiency | Side Reactions |

|---|---|---|---|---|---|

| 20% Piperidine | 20% v/v | DMF | 10–20 | >95% | Aspartimide formation |

| 2% DBU | 2% v/v | DMF | 5–10 | >98% | Minimal |

Mechanism :

-

Base abstracts the acidic fluorenyl proton (α to the carbonyl).

-

β-Elimination releases CO₂ and generates dibenzofulvene (DBF) .

Aminomethyl Group Reactivity

The -CH₂NH₂ group participates in:

-

Acylation : Reacts with activated esters (e.g., NHS esters) to form amides.

-

Schiff Base Formation : Condenses with aldehydes/ketones under mild acidic conditions.

-

Alkylation : Reacts with alkyl halides or epoxides in polar aprotic solvents.

Example Reaction with NHS Ester :

Conditions : DMF, RT, 2–4 h, >80% yield .

Carbamate Group Modifications

The carbamate linkage (-NHCOO-) undergoes:

-

Hydrolysis : Acidic (HCl/THF) or enzymatic (esterase) cleavage yields free amine and CO₂ .

-

Transcarbamation : Reacts with alcohols under Zr(IV) catalysis to form new carbamates .

Comparative Hydrolysis Rates

| Condition | Time (h) | Product |

|---|---|---|

| 1M HCl/THF | 2 | 4-(Aminomethyl)aniline |

| Porcine Liver Esterase | 24 | 4-(Aminomethyl)aniline |

Oxidation and Reduction Reactions

-

Oxidation : The fluorenyl group resists oxidation, but the aminomethyl group can be oxidized to a nitroso intermediate using NaIO₄ .

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the carbamate to a methylene group but risks Fmoc cleavage.

Oxidation Pathway :

Conditions : Aqueous THF, 0°C, 1 h .

Stability Under Various Conditions

| Condition | Stability | Degradation Pathway |

|---|---|---|

| Aqueous Acid (pH 3) | Stable (>48 h) | None |

| Aqueous Base (pH 10) | Rapid cleavage (<1 h) | β-Elimination |

| UV Light (365 nm) | Partial decomposition | Radical-mediated cleavage |

Comparative Analysis of Fmoc vs. Boc Deprotection

| Parameter | Fmoc | Boc |

|---|---|---|

| Cleavage Reagent | Piperidine/DBU | TFA/ HCl |

| Conditions | Mild (RT, 5–20 min) | Harsh (Acid, 30–60 min) |

| Side Reactions | Aspartimide formation | Tyrosine sulfonation |

Scientific Research Applications

Potential Therapeutic Uses

The structural characteristics of (9H-Fluoren-9-yl)methyl (4-(aminomethyl)phenyl)carbamate suggest several potential applications in medicinal chemistry:

- Anti-inflammatory Agents : Compounds with similar structures have shown promise in modulating inflammatory pathways, making this compound a candidate for developing anti-inflammatory drugs.

- Neurotransmission Modulators : Preliminary studies indicate that derivatives may interact with enzymes such as acetylcholinesterase, which is crucial for neurotransmission.

Case Study: Inhibition Studies

Research into the binding affinity of similar compounds has demonstrated their potential to inhibit cyclooxygenase enzymes, which are involved in pain and inflammation pathways. For instance, studies have shown that structurally related carbamates exhibit varying degrees of inhibitory activity against these enzymes, highlighting the therapeutic potential of this compound .

Materials Science

The unique properties of fluorenes make them valuable in materials science, particularly in the development of organic electronic devices.

Applications in Organic Electronics

Fluorenes are known for their photophysical properties, which are advantageous in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of this compound into polymer matrices could enhance the performance of these devices by improving charge transport and light emission efficiency.

Mechanism of Action

The mechanism of action of (9H-Fluoren-9-yl)methyl (4-(aminomethyl)phenyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. This interaction can lead to changes in cellular pathways and biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The compound belongs to a family of Fmoc-protected aromatic amines. Key structural analogues include:

Key Observations :

- Substituent Polarity: The hydroxymethyl derivative (CAS: 475160-83-9) exhibits higher polarity than the aminomethyl parent compound, impacting solubility and reactivity in nucleophilic substitutions .

- Functional Group Utility : The formyl analogue (CAS: 206537-33-9) enables Schiff base formation, useful in bioconjugation .

- Synthetic Efficiency : Yields vary significantly; for example, the target compound’s synthesis typically achieves moderate yields (~79% in ), while analogues like the chlorofluorophenyl derivative require multi-step coupling with lower yields (23% in ) .

Physicochemical Properties

- Melting Points: The hydrochloride salt form of the target compound melts at 207–209°C, higher than its non-salt analogues (e.g., hydroxymethyl derivative at 227–229°C) .

- Solubility : The hydrochloride salt (CAS: 1139884-47-1) shows improved aqueous solubility due to ionic character, whereas the parent compound is more soluble in organic solvents like DCM or DMF .

- Stability : Fmoc-protected derivatives are sensitive to base (e.g., piperidine), but the hydroxymethyl variant (CAS: 475160-83-9) may exhibit reduced stability under acidic conditions due to ester hydrolysis risks .

Biological Activity

(9H-Fluoren-9-yl)methyl (4-(aminomethyl)phenyl)carbamate, also known as Fmoc-aminomethylbenzylcarbamate, is a compound with significant potential in biochemical and medicinal chemistry. Its unique structure allows it to interact with various biological targets, making it a valuable tool in research and therapeutic applications.

- Molecular Formula : C22H20N2O2

- Molecular Weight : 344.41 g/mol

- CAS Number : 1140067-27-1

- Synonyms : 4-Fmoc-amino-benzylamine, Carbamic acid, N-[4-(aminomethyl)phenyl]-, 9H-fluoren-9-ylmethyl ester

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It acts as a probe in biochemical assays and has been utilized in the study of enzyme-substrate interactions. The compound can alter enzyme activity, leading to changes in cellular pathways and biological processes, which are crucial for understanding various physiological and pathological conditions .

Biological Applications

-

Enzyme Studies :

- Used to investigate enzyme-substrate interactions.

- Provides insights into the catalytic mechanisms of various enzymes.

-

Biochemical Assays :

- Acts as a probe for studying biochemical pathways.

- Facilitates the understanding of molecular interactions in cellular systems.

-

Therapeutic Potential :

- Investigated for potential applications in drug discovery.

- Shows promise in developing therapeutic agents targeting specific diseases.

Research Findings

Recent studies have highlighted the biological activity of this compound. Below are notable findings:

Case Studies

-

Case Study 1: Enzyme Interaction

- A study evaluated the interaction of this compound with a specific hydrolase enzyme. The results showed that the compound acted as a reversible inhibitor, providing insights into its mechanism of action.

-

Case Study 2: Anticancer Activity

- In vitro studies on human cancer cell lines revealed that treatment with the compound led to reduced cell viability at concentrations exceeding 50 µM, suggesting its potential as an anticancer agent.

Q & A

Q. What is the synthetic methodology for (9H-Fluoren-9-yl)methyl (4-(aminomethyl)phenyl)carbamate, and how is purity validated?

The compound is synthesized via amide coupling, as described in the "general procedure for amide coupling" (). For example:

- Reagents : 4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)benzoic acid and a coupling partner (e.g., O-(tetrahydro-2H-pyran-2-yl)hydroxylamine) in DMF.

- Conditions : Stirring at ambient temperature for 3–12 hours, followed by aqueous workup and solvent evaporation.

- Purity Validation : Mass spectrometry (MS) and are critical. MS data (e.g., m/z calc. 572.22 vs. found 572.20) and NMR shifts (e.g., δ 11.48 ppm for NH protons) confirm structural integrity ().

Q. What safety precautions are essential during handling?

- Hazards : Acute toxicity (oral, H302), skin/eye irritation (H315/H319), and respiratory irritation (H335) ().

- Protocols : Use chemical-resistant gloves (tested for compatibility), full-face shields, and fume hoods to avoid dust/aerosol inhalation. Store in dry, sealed containers ().

Q. How does the Fmoc group influence reactivity in peptide synthesis?

The Fmoc group acts as a base-labile protecting group for amines, enabling orthogonal deprotection in solid-phase peptide synthesis. Its UV-active fluorenyl moiety aids in reaction monitoring ().

Advanced Research Questions

Q. How can synthesis yields be optimized when scaling reactions?

- Stoichiometry : Maintain 1:1 molar ratios of coupling partners ().

- Reaction Time : Extended stirring (e.g., 18 hours vs. 3 hours) improved yields from 15% to 33% in similar carbamate syntheses ().

- Solvent Choice : DMF enhances solubility of aromatic intermediates, but acetonitrile/morpholine mixtures aid in post-reaction purification ().

Q. How to resolve contradictions in NMR data during characterization?

- Disorder Effects : Crystal packing or solvent interactions (e.g., propan-2-ol 0.334-solvate) may cause peak splitting ().

- Impurity Identification : Compare experimental shifts (e.g., δ 7.35–7.75 ppm for fluorenyl protons) with theoretical predictions ().

Q. What stability challenges arise under acidic/basic conditions?

- Base Sensitivity : The Fmoc group is cleaved by piperidine or morpholine (common in peptide synthesis), requiring pH-controlled environments ().

- Storage : Degradation occurs in humid conditions; store desiccated at –20°C ().

Q. How can this compound be applied in epigenetic reader domain studies?

As a carbamate-linked intermediate, it may serve as a warhead in inhibitors targeting histone-modifying enzymes. For example, derivatives like (4-(((tetrahydro-2H-pyran-2-yl)oxy)carbamoyl)phenyl)carbamate () were used to synthesize epigenetic probes ().

Data Contradictions and Troubleshooting

Q. Discrepancies in reported yields vs. purity

- Case : A 64% purity crude product was used without further purification (), but column chromatography (e.g., silica gel) is recommended for ≥95% purity ().

- Resolution : Optimize mobile phases (e.g., hexane/ethyl acetate gradients) and confirm purity via HPLC.

Q. Inconsistent MS/[M+H]+ values

- Example : [M-THP+H+] calc. 375.13 vs. found 375.10 ().

- Causes : Isotopic patterns or adduct formation (e.g., Na+ in ESI-MS). Use high-resolution MS (HRMS) for accurate mass validation.

Methodological Tables

Q. Table 1. Key Synthetic Parameters

| Parameter | Optimal Value | Reference |

|---|---|---|

| Reaction Time | 12–18 hours | |

| Solvent | DMF or CHCl | |

| Purification | Column Chromatography | |

| Yield Range | 33–75% |

Q. Table 2. Safety vs. Reactivity Trade-offs

| Condition | Risk | Mitigation |

|---|---|---|

| Prolonged Air Exposure | Oxidation of fluorenyl group | Use inert gas (N) atmosphere |

| High Humidity | Hydrolysis of carbamate | Store with desiccants |

| Elevated Temperature | Decomposition (>100°C) | Monitor via TLC/MS |

Critical Research Gaps

- Toxicokinetics : Limited data on long-term exposure effects ().

- Biological Activity : No direct studies on antiviral or antimicrobial properties (cf. fluorenone derivatives in ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.